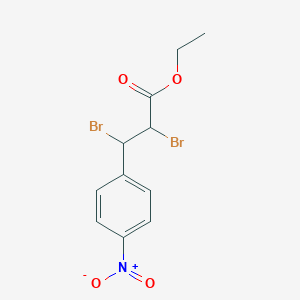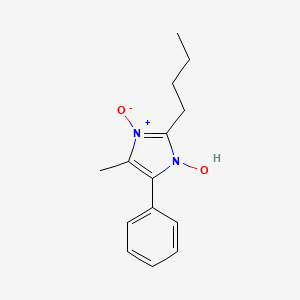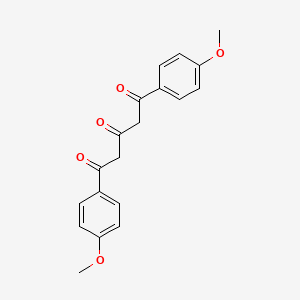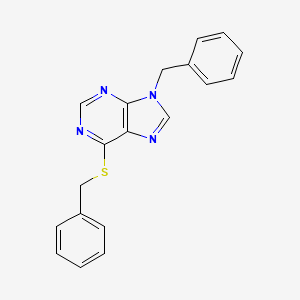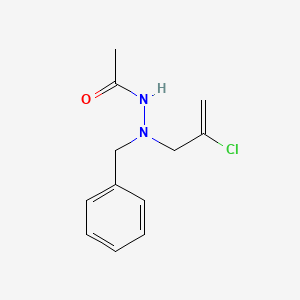![molecular formula C15H12O2 B14002014 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde CAS No. 23002-98-4](/img/structure/B14002014.png)
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde is an organic compound belonging to the dibenzofuran family Dibenzofurans are polycyclic aromatic compounds with a furan ring fused to two benzene rings This specific compound is characterized by the presence of two methyl groups at positions 1 and 4, and an aldehyde group at position 2 on the dibenzofuran skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylation reaction is carried out using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is efficient and yields the desired aldehyde group at the 2-position of the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction remains a preferred method due to its simplicity and effectiveness. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid.
Reduction: 1,4-Dimethyldibenzo[b,d]furan-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . Additionally, the aromatic structure of the compound allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde can be compared with other dibenzofuran derivatives:
2-Methoxydibenzo[b,d]furan-1-carbaldehyde: Similar structure but with a methoxy group at position 2 instead of an aldehyde group.
2-Methoxydibenzo[b,d]furan-3-carbaldehyde: Similar structure but with the aldehyde group at position 3.
Furan-2-carbaldehyde: A simpler structure with only a furan ring and an aldehyde group.
Eigenschaften
CAS-Nummer |
23002-98-4 |
|---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
1,4-dimethyldibenzofuran-2-carbaldehyde |
InChI |
InChI=1S/C15H12O2/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3 |
InChI-Schlüssel |
KSPHHMOUMFMGMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


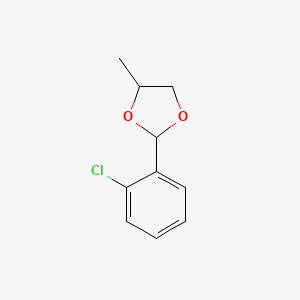
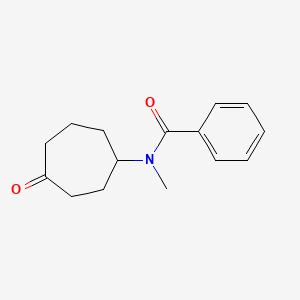
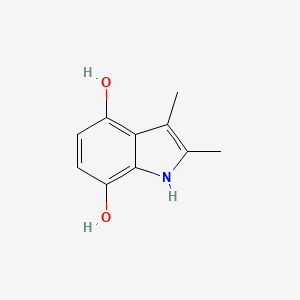
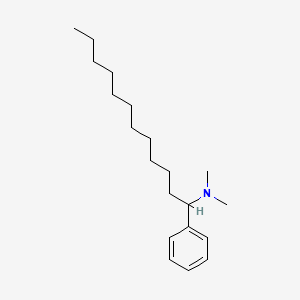
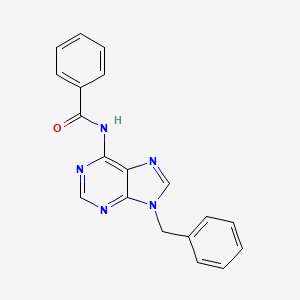
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
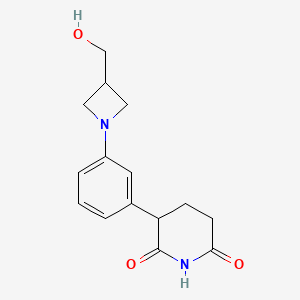
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
